molecular formula C16H22N2O2S B4976233 N-(cyclopentylcarbamothioyl)-4-propoxybenzamide

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide

Cat. No.: B4976233
M. Wt: 306.4 g/mol
InChI Key: VGQKMLZVBWRAKZ-UHFFFAOYSA-N
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Description

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a cyclopentyl group attached to a carbamothioyl group, which is further connected to a 4-propoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylcarbamothioyl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with cyclopentyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature or elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent, room temperature or reflux.

    Substitution: Halides, nucleophiles; reaction conditionsorganic solvent, room temperature or reflux.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamothioyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide can be compared with other similar compounds, such as:

    N-(cyclopentylcarbamothioyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzene ring.

    N-(cyclopentylcarbamothioyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-(cyclopentylcarbamothioyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

These compounds share similar chemical properties and biological activities but differ in their specific substituents, which can influence their reactivity and potency.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this compound.

Properties

IUPAC Name

N-(cyclopentylcarbamothioyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-2-11-20-14-9-7-12(8-10-14)15(19)18-16(21)17-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQKMLZVBWRAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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